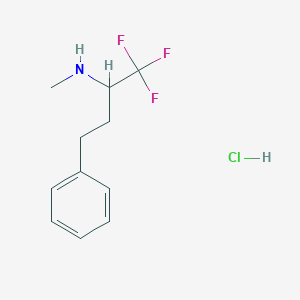

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride

描述

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride (CAS: 2060037-88-7) is an organic amine hydrochloride with the molecular formula C₁₁H₁₅ClF₃N and a molecular weight of 253.69 g/mol . The compound features a phenylbutane backbone substituted with a trifluoromethyl group and a methylamine moiety, protonated as a hydrochloride salt. Notably, the compound’s physicochemical properties (e.g., solubility, stability) and biological activity remain uncharacterized in the available data .

属性

IUPAC Name |

1,1,1-trifluoro-N-methyl-4-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N.ClH/c1-15-10(11(12,13)14)8-7-9-5-3-2-4-6-9;/h2-6,10,15H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSIUQTYLYHVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC1=CC=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Trifluoromethylated Intermediates

Methodology:

The initial step involves synthesizing a trifluoromethylated ketone or aldehyde, which serves as the precursor for subsequent transformations. According to recent research, such compounds are often prepared via nucleophilic trifluoromethylation of aromatic or aliphatic precursors.

- Use of trifluoromethylating reagents such as Togni's reagent or Ruppert-Prakash reagent (TMS-CF3)

- Catalysis with copper or iron salts to facilitate trifluoromethylation

- Solvent choice: acetonitrile or tetrahydrofuran (THF)

- Temperature: typically room temperature to 80°C for efficient trifluoromethylation

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Ruppert-Prakash reagent | THF | RT to 80°C | 70-85% | Efficient trifluoromethylation of aromatic precursors |

Construction of the Phenyl-Substituted Chain

Methodology:

The trifluoromethylated intermediate undergoes nucleophilic addition or substitution with phenyl-containing reagents. This can involve Grignard or organolithium reagents reacting with the trifluoromethyl precursor.

- Use of phenylmagnesium bromide or phenyllithium

- Solvent: diethyl ether or THF

- Temperature: -78°C to 0°C to control reactivity

- Reaction time: 2-4 hours

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 2 | PhMgBr | THF | -78°C to 0°C | 65-80% | Controlled addition to prevent side reactions |

Reductive Amination to Introduce the Methylamine Group

Methodology:

The key step involves reductive amination of the aldehyde or ketone with methylamine. This is achieved via:

- Condensation with methylamine (gas or solution)

- Reduction using sodium cyanoborohydride or other hydride donors

- Solvent: methanol or ethanol

- Acid catalyst: acetic acid or formic acid

- Temperature: 25-50°C

- Reaction time: 12-24 hours

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 3 | Methylamine + NaBH3CN | Methanol | 25-50°C | 75-90% | Mild conditions favoring selectivity |

Formation of the Hydrochloride Salt

Methodology:

The free amine is reacted with hydrochloric acid to form the hydrochloride salt, which enhances stability and facilitates purification.

- Use of gaseous HCl or concentrated HCl in an appropriate solvent (e.g., diethyl ether or ethanol)

- Temperature: 0°C to room temperature

- Reaction time: 1-2 hours

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 4 | HCl gas or concentrated HCl | Ethanol | 0°C to RT | Quantitative | Crystallization yields pure hydrochloride salt |

Notes on Specific Conditions and Research Findings

Solvent-Free Approaches:

Recent advances include solvent-free or minimal solvent conditions for trifluoromethylation, improving environmental sustainability and scalability.Use of Ionic Liquids:

Alkaline ionic liquids such as [Bmim]DCA or [Bmim]OH have been employed to provide basic conditions, enhancing reaction efficiency during nucleophilic additions or substitutions.Reaction Optimization:

Temperature control during the addition of nucleophiles (e.g., phenyl groups or methylamine) is critical to prevent side reactions and improve yields.Purification Techniques:

Flash chromatography, recrystallization, and extraction with organic solvents like ethyl acetate or MTBE are standard for purifying intermediates and final compounds.

Summary of Preparation Data

| Stage | Reagents | Conditions | Typical Yield | Key Notes |

|---|---|---|---|---|

| Trifluoromethylation | Ruppert-Prakash reagent, metal catalyst | RT to 80°C | 70-85% | Efficient introduction of CF3 group |

| Phenyl addition | PhMgBr | -78°C to 0°C | 65-80% | Controlled addition prevents side reactions |

| Reductive amination | Methylamine, NaBH3CN | 25-50°C | 75-90% | Mild, high-yielding process |

| Salt formation | HCl | RT | Quantitative | Stable hydrochloride salt |

化学反应分析

Types of Reactions

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

科学研究应用

Scientific Research Applications

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis: The compound serves as a critical intermediate in synthesizing more complex organic molecules. Its trifluoromethyl and phenyl groups enable various chemical transformations.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form carboxylic acids or ketones. |

| Reduction | Can be reduced to produce amines or alcohols. |

| Substitution | Participates in nucleophilic substitution reactions. |

Biology

- Biological Activity Investigation: Studies have shown that this compound interacts with biological systems, potentially inhibiting specific enzymes or binding to receptors.

| Target | Effect |

|---|---|

| Enzymes | Inhibition of enzyme activity related to metabolic pathways. |

| Receptors | Binding affinity studies indicate potential therapeutic targets. |

Medicine

- Therapeutic Potential: The compound is being explored for its anti-inflammatory and analgesic properties. Its mechanism of action involves modulating molecular targets within cells.

| Application | Potential Use |

|---|---|

| Anti-inflammatory | Investigated for reducing inflammation in various conditions. |

| Analgesic | Explored for pain relief mechanisms in preclinical studies. |

Industry

- Material Development: Used in developing new materials and chemical processes due to its unique properties and reactivity patterns.

Case Study 1: Biological Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. Results indicated a significant inhibition effect at certain concentrations, suggesting potential use as a lead compound in drug development.

Case Study 2: Synthesis Applications

In synthetic organic chemistry, researchers utilized this compound as a precursor for synthesizing novel fluorinated compounds with enhanced biological activity. The versatility of its trifluoromethyl group allowed for various modifications leading to compounds with improved pharmacological profiles.

作用机制

The mechanism of action of Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity and specificity .

相似化合物的比较

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Structural and Functional Differences

Backbone and Substituents: The target compound’s phenylbutane backbone distinguishes it from simpler analogues like 1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride, which has a shorter branched chain. The extended carbon chain may enhance lipophilicity, affecting membrane permeability in biological systems .

Heterocyclic vs. Aromatic Systems :

- Compounds like {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride incorporate a thiazole ring , which introduces π-π stacking capabilities and hydrogen-bonding sites. This contrasts with the purely aromatic systems in the target compound and its fluorophenyl analogue .

Pharmacological Relevance: Pexidartinib hydrochloride exemplifies a clinically approved amine hydrochloride with a complex heterocyclic structure.

Research Findings and Comparative Data

Physicochemical Properties

- Lipophilicity: The trifluoromethyl and phenyl groups in the target compound likely increase its logP value compared to analogues with polar substituents (e.g., phenolic -OH in 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride). This property is critical for drug absorption and distribution .

生物活性

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride is a synthetic compound with the molecular formula C11H15ClF3N and a molecular weight of 253.69 g/mol. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The compound features a trifluoromethyl group that enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets. The phenyl group contributes to its binding affinity, making it a candidate for various applications.

The biological activity of this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to cross cell membranes, allowing it to modulate enzyme activities or receptor functions.

Potential Biological Effects

Research indicates that this compound may exhibit:

- Enzyme Inhibition : It has been studied for its effects on drug-metabolizing enzymes in hepatic microsomes.

- Receptor Binding : Its structural features suggest potential interactions with various receptors involved in physiological processes.

Case Studies and Research Findings

- Enzyme Activity Modulation : A study involving similar trifluoromethyl compounds reported a dose-dependent increase in enzyme activities such as aniline hydroxylase and p-aminopyrene N-demethylase in rat models. These findings suggest that this compound may similarly influence hepatic enzyme activity .

- Therapeutic Potential : Investigations into related compounds have shown potential anti-inflammatory and analgesic properties. The unique chemical structure of this compound positions it as a candidate for similar therapeutic applications.

- Toxicological Studies : Related studies have examined the nephrotoxic effects of similar compounds in animal models. Understanding these effects is crucial for assessing the safety profile of this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-2-phenylbutan-2-amine hydrochloride | Trifluoromethyl and amine groups | Enzyme modulation |

| 1,1,1-Trifluoro-4-phenylbutan-2-one | Ketone functional group | Potential receptor binding |

| Methyl(1,1,1-trifluoro-4-phenylbutan-2-yloxy) | Ether linkage | Antimicrobial activity |

Research Applications

The compound is utilized in various research domains:

- Chemistry : As a building block for synthesizing more complex organic molecules.

- Biology : For studying interactions with biological systems.

- Medicine : Investigated for potential therapeutic properties.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of 1,1,1-trifluoro-4-phenylbutan-2-one with methylamine, followed by HCl salt formation. Alternative routes include nucleophilic substitution of a trifluoromethyl-containing precursor with methylamine. Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to suppress side reactions like over-alkylation. Hydrochloride salt formation typically requires anhydrous HCl gas in a non-polar solvent (e.g., diethyl ether) .

- Key Parameters : Monitor reaction progress using TLC or LC-MS. Yields >70% are achievable with strict control of moisture and excess methylamine to prevent decomposition of the trifluoromethyl group.

Q. How should researchers purify and characterize this hydrochloride salt to ensure analytical consistency?

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol). Remove residual solvents under reduced pressure.

- Characterization :

- NMR : , , and NMR to confirm structure (e.g., trifluoromethyl singlet at ~-60 ppm in NMR) .

- HPLC : Purity assessment with reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA).

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (±0.4% tolerance) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under basic vs. acidic conditions?

- Case Study : Under basic conditions (pH >10), the free amine may undergo β-elimination due to the electron-withdrawing trifluoromethyl group, forming a styrene derivative. Under acidic conditions, the hydrochloride salt stabilizes the amine but may hydrolyze at elevated temperatures.

- Methodology :

- Use kinetic studies (UV-Vis or NMR) to track degradation pathways.

- Computational modeling (DFT) to compare activation energies for elimination vs. hydrolysis .

Q. What strategies are effective for optimizing enantioselective synthesis of the chiral amine center?

- Approach :

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution using lipases.

- Chiral Auxiliaries : Use (R)- or (S)-phenethylamine derivatives to induce stereochemistry, followed by cleavage.

- Analysis : Chiral HPLC (e.g., Chiralpak IA column) or polarimetry to determine enantiomeric excess (ee >95% for pharmaceutical-grade applications) .

Q. How do researchers address discrepancies in solubility data across different solvent systems?

- Data Contradiction : The hydrochloride salt may show higher solubility in polar aprotic solvents (e.g., DMSO) but poor solubility in water due to hydrophobic phenyl and trifluoromethyl groups.

- Resolution :

- Perform solubility assays at controlled temperatures (20–40°C) using saturated solutions.

- Compare experimental data with COSMO-RS computational predictions to identify outliers caused by solvent impurities or polymorphic forms .

Q. What experimental designs are recommended for studying the compound’s stability under long-term storage?

- Protocol :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; analyze degradation products via LC-MS.

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) to assess photolytic cleavage of the amine-HCl bond.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。